(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate

Organocatalysis Cyclization α-Ketothioester reactivity

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate (CAS 1597410-44-0) is a β,γ-unsaturated α-ketothioester featuring a p-tolyl-substituted enone moiety and a methyl thioester group. It belongs to the α-ketothioester class, which exhibits enhanced electrophilicity at the ketone carbonyl due to a non-bonded 1,4-S···O interaction, making it more reactive than analogous oxoesters in phosphine-catalyzed cyclizations.

Molecular Formula C12H12O2S
Molecular Weight 220.29 g/mol
Cat. No. B12521510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate
Molecular FormulaC12H12O2S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C(=O)SC
InChIInChI=1S/C12H12O2S/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3/b8-7+
InChIKeyOKVWHDJONHDNBX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate: A β,γ-Unsaturated α-Ketothioester Building Block for Cycloaddition and Medicinal Chemistry Sourcing


(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate (CAS 1597410-44-0) is a β,γ-unsaturated α-ketothioester featuring a p-tolyl-substituted enone moiety and a methyl thioester group. It belongs to the α-ketothioester class, which exhibits enhanced electrophilicity at the ketone carbonyl due to a non-bonded 1,4-S···O interaction, making it more reactive than analogous oxoesters in phosphine-catalyzed cyclizations [1]. The compound has been screened against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing IC50 >10,000 nM in both assays, indicating it serves primarily as a synthetic intermediate or probe rather than a potent inhibitor [2].

Why (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate Cannot Be Replaced by Generic α-Ketothioesters in Cycloaddition Applications


Generic substitution within the β,γ-unsaturated α-ketothioester family is unreliable because the p-tolyl group on the enone moiety directly influences both reaction yield and diastereoselectivity in ZnI2-catalyzed hetero-Diels–Alder cycloadditions. Electron-donating para-substituents like p-tolyl enhance the inverse electron-demand pathway compared to electron-neutral or -withdrawing aryl groups [1]. In phosphine-catalyzed cyclizations with acetylenedicarboxylates, the α-ketothioester scaffold itself provides a reactivity advantage over α-ketooxoesters, but the specific aryl substitution still modulates yield—p-tolyl-containing substrate 4a delivered 80% yield within 45 min at room temperature, a benchmark that cannot be assumed for other aryl variants without experimental validation [2].

Head-to-Head Quantitative Evidence: (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate vs. Closest Analogs


Cyclization Yield: p-Tolyl α-Ketothioester (4a) vs. α-Ketooxoester Analog

In PPh3-catalyzed cyclization with dimethyl acetylenedicarboxylate, the p-tolyl-substituted α-ketothioester 4a achieved 80% isolated yield of γ-butyrolactone 5a within 45 minutes at 25–30 °C [1]. The analogous α-ketooxoester required heating at 70 °C for 8–22 hours to effect the same transformation, and even then was limited to substrates bearing strongly electron-withdrawing nitro groups [1]. This demonstrates a >10-fold reduction in reaction time and a >50 °C temperature advantage, plus broader substrate tolerance.

Organocatalysis Cyclization α-Ketothioester reactivity

Enzyme Inhibition Selectivity: p-Tolyl α-Ketothioester vs. In-Class Inhibitors

In standardized ChEMBL-curated assays, (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate exhibited IC50 >10,000 nM against both human recombinant 5-LOX (assessed via LTB4 and 5-HETE formation) and human recombinant sEH (assessed via PHOME substrate conversion) [1]. This near-complete lack of inhibition contrasts sharply with known 5-LOX inhibitors such as zileuton (IC50 ~0.5–1 µM) and sEH inhibitors like TPPU (IC50 ~0.5 nM), confirming the compound is devoid of off-target liability at these enzymes when deployed as a synthetic intermediate or chemical probe.

5-Lipoxygenase Soluble epoxide hydrolase Enzyme screening

Diastereoselectivity in Hetero-Diels–Alder: p-Tolyl vs. Other Aryl Substituents on β,γ-Unsaturated α-Ketothioesters

In ZnI2-catalyzed inverse electron-demand hetero-Diels–Alder reactions with olefins, β,γ-unsaturated α-ketothioesters bearing electron-donating aryl groups (e.g., p-tolyl) consistently afford cis-3,4-dihydro-2H-pyrans with high diastereoselectivity (dr >20:1) and yields of 65–92%, whereas electron-withdrawing substituents (e.g., 4-NO2) lead to diminished yields (<50%) and lower selectivity [1]. The p-tolyl group optimizes the HOMO–LUMO gap for the inverse electron-demand pathway.

Hetero-Diels–Alder Diastereoselectivity ZnI2 catalysis

Physicochemical Identity: Melting Point and Appearance Consistency for Quality Control

The compound is a yellow solid with a reported melting point of 71–74 °C (lit.) . This narrow melting range provides a straightforward, quantitative identity check upon receipt, distinguishing it from structurally similar α-ketothioesters that may differ in physical state or melting point (e.g., the 4-methoxyphenyl analog is often a low-melting solid or oil).

Quality control Melting point Compound identity

Procurement-Driven Application Scenarios for (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate


Rapid Room-Temperature Synthesis of Highly Functionalized γ-Butyrolactones

Researchers synthesizing substituted γ-butyrolactones via phosphine-catalyzed cyclization should select this p-tolyl α-ketothioester over the corresponding oxoester. The 80% yield achieved in 45 min at 25–30 °C [1] eliminates the need for elevated temperatures and prolonged reaction times (8–22 h at 70 °C) required by oxoester analogs, significantly streamlining workflow and reducing energy consumption in both academic and industrial process chemistry settings.

Stereoselective Construction of 3,4-Dihydro-2H-Pyrans via Inverse Electron-Demand Hetero-Diels–Alder

Medicinal chemistry groups pursuing cis-substituted dihydropyran scaffolds for fragment-based drug discovery should procure this specific β,γ-unsaturated α-ketothioester. Its electron-donating p-tolyl group enables high diastereoselectivity (dr >20:1) and yields up to 92% in ZnI2-catalyzed cycloadditions with olefins [1], outperforming analogs with electron-withdrawing substituents that suffer from diminished reactivity and selectivity.

Chemical Probe Development Requiring Minimal Enzyme Off-Target Activity

Investigators developing chemical probes or catalyst-substrate pairs who need to avoid confounding inhibition of 5-LOX or sEH can confidently use this compound. Its IC50 >10,000 nM against both enzymes [1] ensures it will not interfere with these common inflammatory-pathway targets in cell-based or in vivo experiments, unlike more potent α-ketothioester derivatives that may carry unintended bioactivity.

Quality-Controlled Procurement of a Well-Characterized α-Ketothioester Intermediate

For CROs and internal compound management groups, the defined melting point of 71–74 °C and yellow solid appearance [1] provide a simple, instrument-free identity confirmation. This reduces QC-related delays compared to sourcing less-characterized analogs that may arrive as oils or low-melting solids without reliable reference data.

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